molecular formula C13H22ClN3O B1678243 Procainamide hydrochloride CAS No. 614-39-1

Procainamide hydrochloride

Cat. No. B1678243
CAS RN: 614-39-1
M. Wt: 271.78 g/mol
InChI Key: ABTXGJFUQRCPNH-UHFFFAOYSA-N
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Description

Procainamide hydrochloride is a medication used to manage and treat various types of arrhythmias such as ventricular arrhythmias, supraventricular arrhythmias, atrial flutter/fibrillation, and Wolf-Parkinson-White syndrome . It is a Class 1A antiarrhythmic agent .


Synthesis Analysis

Procainamide metabolites are derived from P450-dependent, FMO-dependent oxidations, and acylation reactions . Human CYP2D6 plays a major role in procainamide metabolism .


Molecular Structure Analysis

The molecular formula of Procainamide hydrochloride is C13H22ClN3O . The molecular weight is 271.78 g/mol .


Chemical Reactions Analysis

Procainamide undergoes various chemical reactions in the body. Thirteen urinary procainamide metabolites, including nine novel metabolites, have been identified . Significant differences in N-acylation and N-oxidation of the drug between humans and mice largely account for the interspecies differences in procainamide metabolism .


Physical And Chemical Properties Analysis

Procainamide hydrochloride is the hydrochloride salt form of procainamide . It has a molecular weight of 271.78 g/mol .

Scientific Research Applications

Electrophysiological Applications

Procainamide hydrochloride plays a significant role in electrophysiological research. It has prognostic value in testing drug efficacy in electrophysiological studies, particularly for patients with sustained ventricular tachycardia. This was demonstrated by research comparing various intravenous procainamide dosing regimens in a clinical electrophysiology setting (Brautigam et al., 1992).

Pharmacokinetics and Demographic Variations

Procainamide hydrochloride's pharmacokinetics have been extensively studied, revealing significant insights. A study on the pharmacokinetics of its sustained-release formulation, Procanbid, showed that its performance was not significantly altered by patient demographics, including age, gender, and race (Koup et al., 1998). This suggests a broad application for the drug across different patient groups.

Interaction with Other Drugs

One notable area of research is procainamide hydrochloride's interaction with other drugs. For example, studies have shown that it can reduce cisplatin-induced hepatotoxicity in rats, suggesting a protective role against certain drug toxicities (Zicca et al., 2002).

Chemical and Physical Properties

There has also been significant interest in the chemical and physical properties of procainamide hydrochloride. A study investigating its reaction with glucose in intravenous admixtures identified the formation of glucosylamines, contributing to our understanding of its chemical stability and compatibility (Sianipar et al., 1994). Additionally, research into its kinetic model provides valuable insights into its reaction kinetics under varying temperatures (Burnham et al., 2000).

Drug Delivery Systems

Innovative research has been conducted on using procainamide hydrochloride in drug delivery systems. For instance, studies have explored its intercalation in montmorillonite for controlled drug delivery, revealing promising results in terms of release patterns and reduction in drug toxicity (Kevadiya et al., 2010).

Safety And Hazards

Procainamide hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-06-9 (Parent)
Record name Procainamide hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID2049422
Record name Procainamide hydrochloride
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Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Procainamide hydrochloride

CAS RN

614-39-1
Record name Procainamide hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name procainamide hydrochloride
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Record name Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
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Record name Procainamide hydrochloride
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Record name Procainamide hydrochloride
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Record name PROCAINAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,330
Citations
MS Mian, HA El-Obeid, AA Al-Badr - Analytical profile of drugs …, 2001 - books.google.com
In 1935, Mautz [4] demonstrated that direct application of procaine (a compound that differs from Procainamide by replacement of the amide linkage by the ester structure), to the …
Number of citations: 4 books.google.com
RB Poet, H Kadin - Analytical Profiles of Drug Substances, 1975 - Elsevier
Publisher Summary This chapter discusses the procainamide hydrochloride. Procainamide hydrochloride is benzamide, p-amino-N- monohydrochloride with chemical abstracting …
Number of citations: 9 www.sciencedirect.com
A Zicca, S Cafaggi, MA Mariggiò, MO Vannozzi… - European journal of …, 2002 - Elsevier
… with or without procainamide hydrochloride, together with … coadministration of procainamide hydrochloride produced a … hepatoprotective activity of procainamide hydrochloride is linked …
Number of citations: 133 www.sciencedirect.com
S Al-Tamrah, S Al-Abbad - Arabian Journal of Chemistry, 2015 - Elsevier
… of procainamide hydrochloride. The method is based on the oxidation of procainamide hydrochloride … 50 to 700 μg ml −1 of procainamide hydrochloride and the limit of detection was 25 …
Number of citations: 15 www.sciencedirect.com
C Fenoglio, E Boncompagni, B Chiavarina… - Anticancer …, 2005 - ar.iiarjournals.org
… I antiarrhythmic drug procainamide hydrochloride might … protective activity of procainamide hydrochloride against renal … without 100 mg/kg procainamide hydrochloride (cumulative dose: …
Number of citations: 40 ar.iiarjournals.org
E Ognio, B Chiavarina, M Peterka, MA Mariggiò… - Chemico-biological …, 2006 - Elsevier
… antiarrhythmic drug procainamide hydrochloride in pregnant … without 50 mg/kg procainamide hydrochloride iv, confirm the … is the suggestion that procainamide hydrochloride might be …
Number of citations: 18 www.sciencedirect.com
Z Wojnarowska, A Swiety-Pospiech… - The Journal of …, 2012 - pubs.aip.org
… , procaine hydrochloride and procainamide hydrochloride, are … hydrochloride and procainamide hydrochloride we find in … procaine hydrochloride and procainamide hydrochloride as the …
Number of citations: 38 pubs.aip.org
Z Wojnarowska, CM Roland, A Swiety-Pospiech… - Physical Review Letters, 2012 - APS
… In summary, vitrification of procainamide hydrochloride causes changes in the temperature and pressure dependences of the conductivity relaxation time. This is the first observation of …
Number of citations: 67 journals.aps.org
R Paine - JAMA, 1965 - jamanetwork.com
… to take 250 mg of procainamide hydrochloride every four hours, … Procainamide hydrochloride was administered in 250mg … to take 500 mg of procainamide hydrochloride every six hours. …
Number of citations: 42 jamanetwork.com
HS Weily, E Genton - Archives of Internal Medicine, 1972 - jamanetwork.com
Routes, mechanisms, and magnitude of procainamide hydrochloride excretion were examined. In normal man and dogs, renal excretion averaged 65% in 6 hours and 90% in 12 hours …
Number of citations: 62 jamanetwork.com

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